molecular formula C7H13ClN2O B15296967 N-methyl-N-4-piperidinylCarbamic chloride

N-methyl-N-4-piperidinylCarbamic chloride

Cat. No.: B15296967
M. Wt: 176.64 g/mol
InChI Key: OEAHPCZZMVPDIG-UHFFFAOYSA-N
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Description

N-methyl-N-4-piperidinylCarbamic chloride is an organic compound with a unique structure that includes a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-4-piperidinylCarbamic chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-4-piperidone with phosgene in the presence of a base. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the hazardous reagents and conditions. The process is optimized for high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-4-piperidinylCarbamic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

N-methyl-N-4-piperidinylCarbamic chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-N-4-piperidinylCarbamic chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylcarbamoyl chloride

InChI

InChI=1S/C7H13ClN2O/c1-10(7(8)11)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3

InChI Key

OEAHPCZZMVPDIG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C(=O)Cl

Origin of Product

United States

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